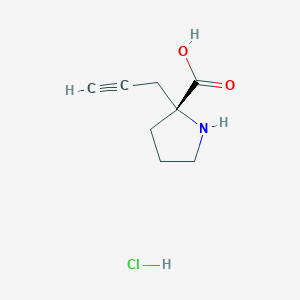

(R)-alpha-propynyl-proline-HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

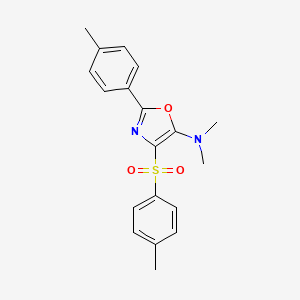

(-R)-alpha-propynyl-proline-HCl, also known as (-R)-α-propynylproline, is a chiral amino acid derivative with a pyrrolidine ring and a propynyl side chain. It is a versatile synthetic molecule that has been used in a variety of scientific applications, including synthesis, medicinal chemistry, and biochemistry. (-R)-α-propynylproline is a valuable tool for researchers due to its unique properties, such as its ability to serve as a chiral building block, a catalyst, and a substrate for various biochemical and physiological processes.

Scientific Research Applications

Structural Analysis of Hydroxyproline Derivatives

Conformational Properties in Gas Phase : The study by Lesarri et al. (2005) investigates the alpha-amino acids 4(S)-hydroxyproline and 4(R)-hydroxyproline under gas phase conditions, revealing insights into their conformers and intramolecular hydrogen bonding. These findings contribute to understanding the structural basis of proline derivatives in collagen-like peptides, essential for synthetic and medicinal chemistry applications Lesarri et al., 2005.

Synthesis of Enantiomerically Pure Amino Acids

Scale-Up Synthesis for Tailor-Made Amino Acids : Romoff et al. (2017) report the scale-up synthesis of proline-derived ligands, which are versatile reagents for creating custom α- and β-amino acids. This approach emphasizes the environmental friendliness and efficiency of synthesizing enantiomerically pure compounds, which is critical for developing new chemical entities and bioactive peptides Romoff et al., 2017.

Proline's Role in Protein Structure

Impact on Protein Conformation : Li et al. (1996) explore how proline influences protein structure, particularly its effect on alpha-helical and beta-sheet formations. This study sheds light on the structural propensity of amino acids within membrane proteins, offering a foundation for designing peptides and proteins with desired structural attributes Li et al., 1996.

Catalysis and Synthesis Applications

Organocatalytic Reactions : Kumar and Dwivedi (2013) discuss the role of proline in catalyzing various organic reactions, highlighting its utility in synthesizing biologically active compounds. This account emphasizes the versatility of proline catalysis in organic synthesis, providing pathways to synthesize complex natural products and bioactive molecules Kumar & Dwivedi, 2013.

Microbial Enzymes for Proline Hydroxylation

Proline 4-Hydroxylase in Microbes : Shibasaki et al. (1999) focus on microbial proline 4-hydroxylases, which convert L-proline to trans-4-hydroxy-L-proline. This study not only identifies enzyme activities in various strains but also details the cloning of a gene responsible for this activity, offering a biotechnological approach to producing hydroxyproline derivatives Shibasaki et al., 1999.

properties

IUPAC Name |

(2R)-2-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h1,9H,3-6H2,(H,10,11);1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPSJXIFWSWGFS-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCCN1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@]1(CCCN1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-alpha-propynyl-proline-HCl | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1As,2aR,3S,5R,5aS,6S,7aR)-3-acetyloxy-5-hydroxy-2a,7a-dimethyl-5-propan-2-yl-2,3,4,5a,6,7-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] 4-methoxybenzoate](/img/structure/B2881905.png)

![N-[(2R,3R)-2-(2-Methylpyrazol-3-yl)-6-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2881906.png)

![[3-(3-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2881907.png)

![4-{1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridin-2-yl}phenyl methyl ether](/img/structure/B2881911.png)

![2-((4-chlorobenzyl)thio)-3-phenethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881920.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 2-furoate](/img/structure/B2881921.png)

![methyl 2-{4-[(prop-2-yn-1-yl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B2881922.png)

![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2881925.png)

![3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B2881926.png)